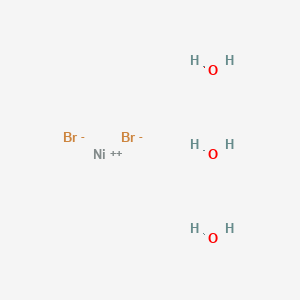

Nickel(II) bromide trihydrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

7789-49-3 |

|---|---|

分子式 |

Br2H2NiO |

分子量 |

236.52 g/mol |

IUPAC 名称 |

nickel(2+);dibromide;hydrate |

InChI |

InChI=1S/2BrH.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 |

InChI 键 |

LQJMXNQEJAVYNB-UHFFFAOYSA-L |

SMILES |

O.O.O.[Ni+2].[Br-].[Br-] |

规范 SMILES |

O.[Ni+2].[Br-].[Br-] |

溶解度 |

not available |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Guide to the Synthesis of Nickel(II) Bromide Trihydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis methods for producing high-purity Nickel(II) bromide trihydrate (NiBr₂·3H₂O) crystals. This compound serves as a valuable precursor and catalyst in various chemical reactions, including those pivotal to pharmaceutical drug development. This document outlines detailed experimental protocols, presents key quantitative data in accessible formats, and visualizes the synthesis workflows for enhanced understanding.

Introduction

This compound is a hydrated inorganic salt that typically appears as greenish-yellow, deliquescent crystals. It is soluble in water and alcohols, making it a versatile reagent in various chemical syntheses. The trihydrate form is specifically obtained by crystallization from aqueous solutions at temperatures above 29°C. Below this temperature, the hexahydrate is the more stable crystalline form. This guide details two primary methods for the synthesis of this compound crystals: the reaction of a nickel salt with hydrobromic acid followed by crystallization, and the recrystallization of existing nickel bromide.

Synthesis Methodologies

Two robust methods for the synthesis of this compound crystals are presented below. The first method details the synthesis from basic nickel(II) carbonate and hydrobromic acid, a common laboratory-scale preparation. The second method outlines the procedure for obtaining high-purity trihydrate crystals through the recrystallization of a commercially available nickel bromide salt.

Method 1: Synthesis from Nickel(II) Carbonate and Hydrobromic Acid

This method involves the acid-base reaction between nickel(II) carbonate and hydrobromic acid to form a nickel(II) bromide solution, followed by controlled crystallization to yield the trihydrate form.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser.

-

Reactant Addition: To the flask, add 23.7 g (0.2 mol) of basic nickel(II) carbonate (NiCO₃·2Ni(OH)₂·4H₂O).

-

Acid Addition: Slowly add 81 mL of 48% hydrobromic acid (HBr) (0.72 mol) to the dropping funnel.

-

Reaction: While stirring the nickel carbonate slurry, add the hydrobromic acid dropwise. The reaction is exothermic and will produce carbon dioxide gas. Control the rate of addition to prevent excessive foaming. The reaction is complete when the addition of acid no longer produces effervescence and the solution turns a clear green.

-

Neutralization and Filtration: After the addition is complete, gently heat the solution to 50-60°C for 30 minutes to ensure the reaction goes to completion and to expel any dissolved CO₂. If the solution is acidic, neutralize it by adding a small amount of nickel carbonate until a slight excess of the solid is present. Filter the hot solution to remove any unreacted carbonate and other insoluble impurities.

-

Crystallization: Transfer the clear green filtrate to a crystallizing dish. Concentrate the solution by heating it on a water bath until a crystalline film forms on the surface upon cooling a drop of the solution on a watch glass.

-

Crystal Growth: Cover the crystallizing dish with a watch glass and allow it to cool slowly to a temperature between 30°C and 35°C. Maintain this temperature range to promote the formation of trihydrate crystals.

-

Isolation and Drying: After a sufficient amount of crystals have formed, isolate them by vacuum filtration. Wash the crystals with a small amount of ice-cold distilled water and then with a small amount of ethanol (B145695). Dry the crystals in a desiccator over a suitable drying agent.

Quantitative Data:

| Parameter | Value |

| Starting Materials | |

| Nickel(II) Carbonate | 23.7 g |

| Hydrobromic Acid (48%) | 81 mL |

| Reaction Conditions | |

| Reaction Temperature | Ambient (exothermic), then 50-60°C |

| Crystallization Temperature | 30-35°C |

| Product | |

| Theoretical Yield | ~54.5 g |

| Purity | >98% |

Experimental Workflow:

Method 2: Recrystallization of Nickel(II) Bromide

This method is suitable for purifying commercially available Nickel(II) bromide, which may exist in an anhydrous or a different hydrated form, to obtain high-purity trihydrate crystals.

Experimental Protocol:

-

Dissolution: In a beaker, dissolve a known quantity of Nickel(II) bromide in a minimal amount of distilled water by gently heating the solution to around 40-50°C. The solubility of NiBr₂ in water at 40°C is approximately 144 g/100 mL.

-

Filtration: If the solution contains any insoluble impurities, filter it while hot through a pre-warmed funnel to prevent premature crystallization.

-

Crystallization: Transfer the clear, saturated solution to a clean crystallizing dish.

-

Slow Evaporation/Cooling: Cover the dish with a perforated watch glass or parafilm to allow for slow evaporation. Place the dish in a constant temperature environment maintained between 30°C and 35°C. Alternatively, allow the solution to cool slowly to this temperature range from the initial dissolution temperature.

-

Crystal Growth: Allow the solution to stand undisturbed for several hours to days. Crystal growth can be initiated by scratching the inner surface of the crystallizing dish with a glass rod or by seeding with a small crystal of NiBr₂·3H₂O.

-

Isolation and Drying: Once a satisfactory crop of crystals has formed, collect them by vacuum filtration. Wash the crystals with a small volume of ice-cold distilled water, followed by a small amount of ethanol to aid in drying. Dry the crystals in a desiccator.

Quantitative Data:

| Parameter | Value |

| Solubility of NiBr₂ in Water | |

| at 20°C | 131 g/100 mL |

| at 40°C | 144 g/100 mL |

| at 60°C | 153 g/100 mL |

| Crystallization Conditions | |

| Optimal Temperature | 30-35°C |

| Product Characteristics | |

| Appearance | Greenish-yellow crystals |

| Purity | High (dependent on starting material) |

Experimental Workflow:

Logical Relationships in Synthesis

The successful synthesis of this compound is dependent on several key parameters. The following diagram illustrates the logical relationships between these parameters and the final product characteristics.

Conclusion

The synthesis of this compound crystals can be reliably achieved through the reaction of a suitable nickel salt with hydrobromic acid or by recrystallization from an aqueous solution under controlled temperature conditions. The key to obtaining the desired trihydrate form is maintaining the crystallization temperature above 29°C. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to produce this important chemical compound with high purity for their specific applications. Careful control of the synthesis parameters is crucial for achieving the desired crystal size, yield, and purity.

Unraveling the Elusive Crystal Structure of Nickel(II) Bromide Trihydrate (NiBr₂·3H₂O): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Nickel(II) bromide and its hydrated forms are of significant interest in catalysis and synthetic chemistry. While the crystal structures of the anhydrous, dihydrate, and hexahydrate forms of nickel(II) bromide have been characterized, the precise atomic arrangement within nickel(II) bromide trihydrate (NiBr₂·3H₂O) remains an open question in the scientific community. This technical guide provides a comprehensive overview of the current state of knowledge regarding NiBr₂·3H₂O, including its synthesis and known properties. Crucially, it highlights the fact that the crystal structure of the trihydrate has not been confirmed by X-ray crystallography[1]. The guide further outlines the standard experimental protocols that would be necessary to determine its crystal structure, thereby offering a roadmap for future research in this area.

Current State of Knowledge

Nickel(II) bromide can exist in several hydration states, including anhydrous (NiBr₂), dihydrate (NiBr₂·2H₂O), trihydrate (NiBr₂·3H₂O), and hexahydrate (NiBr₂·6H₂O) forms[1]. While detailed crystallographic data are available for the anhydrous and hexahydrate forms, the structure of the trihydrate is yet to be elucidated experimentally[1]. It is hypothesized that NiBr₂·3H₂O may adopt a chain-like structure, but this remains unconfirmed[1].

Synthesis and Properties

The trihydrate is typically prepared from the hexahydrate. Crystallization from aqueous solutions of nickel(II) bromide above 29°C yields the trihydrate form[2][3]. Some of the known physical and chemical properties of NiBr₂·3H₂O are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | NiBr₂·3H₂O | |

| Molecular Weight | 272.55 g/mol | [4] |

| Appearance | Light yellow-green flake-like crystals or powder; deliquescent | [3][5] |

| Solubility | Soluble in water, alcohol, ether, and ammonium (B1175870) hydroxide | [3][5] |

| Thermal Decomposition | Loses its three water molecules at 300°C | [3][5] |

Experimental Protocol for Crystal Structure Determination

The definitive determination of the crystal structure of NiBr₂·3H₂O would require a series of well-established experimental procedures, outlined below. This protocol is based on standard crystallographic techniques and serves as a guide for researchers aiming to resolve this unknown structure.

3.1. Synthesis and Single Crystal Growth:

The initial step involves the synthesis of high-purity NiBr₂·3H₂O. A common method is the controlled dehydration of nickel(II) bromide hexahydrate (NiBr₂·6H₂O).

-

Preparation of Saturated Solution: A saturated aqueous solution of NiBr₂·6H₂O is prepared at a temperature slightly above 29°C.

-

Slow Evaporation: The solution is allowed to evaporate slowly in a controlled environment (e.g., a desiccator with a suitable drying agent or a temperature-controlled oven set just above 29°C). Slow evaporation is crucial for the growth of single crystals of sufficient size and quality for X-ray diffraction analysis.

-

Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the mother liquor.

3.2. Single-Crystal X-ray Diffraction (SC-XRD):

This is the primary technique for determining the atomic-level structure of a crystalline material.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Reduction: The raw diffraction data is processed to yield a set of indexed reflections with their corresponding intensities.

3.3. Structure Solution and Refinement:

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and other parameters (e.g., thermal displacement parameters) are adjusted to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.

Workflow for Crystal Structure Analysis

The logical flow of experiments for determining the crystal structure of NiBr₂·3H₂O is depicted in the following diagram.

Caption: Experimental workflow for the determination of the crystal structure of NiBr₂·3H₂O.

Conclusion

The crystal structure of this compound remains an unresolved aspect of its solid-state chemistry. While methods for its synthesis are known, the lack of a definitive structural model, as would be provided by single-crystal X-ray diffraction, limits a complete understanding of its properties and potential applications. This guide provides the necessary background and a clear experimental strategy for researchers to undertake the challenge of elucidating the crystal structure of NiBr₂·3H₂O. The successful determination of this structure would be a valuable contribution to the field of inorganic chemistry and materials science.

References

Navigating the Solubility of Nickel(II) Bromide Trihydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of nickel(II) bromide trihydrate (NiBr₂·3H₂O) in organic solvents. Understanding the solubility of this compound is critical for its application in various fields, including catalysis, synthesis of nickel-containing materials, and electroplating. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively available in published literature. However, qualitative descriptions consistently indicate its solubility in several common organic solvents. For reference and comparative purposes, the following tables summarize the available qualitative information for the trihydrate form and quantitative data for the anhydrous form, nickel(II) bromide (NiBr₂).

It is crucial to note that the presence of water of hydration can significantly impact the solubility of a salt. Therefore, the quantitative data for the anhydrous form should be used as an estimation with caution, and experimental verification for the trihydrate form is highly recommended.

Table 1: Qualitative Solubility of this compound (NiBr₂·3H₂O) in Organic Solvents

| Solvent | Common Name | Solubility |

| Methanol | Alcohol | Soluble[1][2][3] |

| Ethanol | Alcohol | Soluble[1][2][3], Slightly Soluble[4] |

| Diethyl Ether | Ether | Soluble[3][5] |

| Acetone | - | Soluble[3] |

| Quinoline | - | Soluble[3] |

| Toluene | - | Insoluble[3] |

| Ammonium Hydroxide | - | Soluble[5] |

Table 2: Quantitative Solubility of Anhydrous Nickel(II) Bromide (NiBr₂) in Selected Organic Solvents

Disclaimer: This data is for the anhydrous form (NiBr₂) and may not accurately represent the solubility of the trihydrate form (NiBr₂·3H₂O).

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |

| Methanol | 10 | 33[6] |

| 20 | 35.1[6] | |

| 30 | 38.1[6] | |

| 40 | 43.3[6] | |

| 50 | 49.1[6] | |

| 60 | 53.7[6] | |

| 70 | 59.6[6] | |

| Acetone | 0 | 1.66[6] |

| 20 | 0.81[6] | |

| 50 | 0.27[6] |

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is essential for obtaining reliable and reproducible solubility data. The following section details a general methodology for determining the equilibrium solubility of this compound in an organic solvent.

Materials and Equipment

-

This compound (of known purity)

-

Anhydrous organic solvent of interest

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or agitator

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Vials with airtight seals

-

Drying oven or vacuum desiccator

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, ICP-OES/MS)

Procedure for Equilibrium Solubility Determination

-

Solvent Saturation: Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or agitator set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.

-

Phase Separation: After equilibration, allow the vials to rest in the constant temperature bath for several hours to allow the undissolved solid to settle. For finer suspensions, centrifugation at the desired temperature can be employed to facilitate phase separation.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe to the experimental temperature. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Gravimetric Analysis (Solvent Evaporation Method):

-

Record the mass of the volumetric flask containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not decompose the this compound.

-

Once the solvent is completely removed, reweigh the flask containing the dried solute.

-

The mass of the dissolved this compound and the initial mass of the solvent can be used to calculate the solubility.

-

-

Instrumental Analysis:

-

Alternatively, the concentration of nickel in the filtered saturated solution can be determined using a suitable analytical technique such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) after appropriate dilution. A calibration curve with known concentrations of this compound in the same solvent should be prepared.

-

-

Data Reporting: Express the solubility in standard units such as grams of solute per 100 grams of solvent ( g/100 g), molarity (mol/L), or molality (mol/kg).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the equilibrium solubility of this compound.

This comprehensive guide serves as a foundational resource for professionals working with this compound. While a definitive, extensive dataset on its solubility in organic solvents remains to be fully established in the literature, the provided information on the anhydrous form, coupled with a robust experimental protocol, offers a solid starting point for research and development activities.

References

An In-depth Technical Guide on the Thermal Decomposition Pathway of Nickel(II) Bromide Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of Nickel(II) bromide trihydrate (NiBr₂·3H₂O). The information is compiled from available scientific literature and data, offering insights into the dehydration and subsequent decomposition of this compound. This document is intended to be a valuable resource for professionals in research and development who utilize nickel compounds in their work.

Introduction

Nickel(II) bromide and its hydrates are inorganic compounds with various applications, including in catalysis and as a source of the bromide ion in organic synthesis.[1][2] Understanding the thermal behavior of this compound is crucial for its handling, storage, and application in processes that involve elevated temperatures. The thermal decomposition of hydrated metal salts typically involves one or more dehydration steps to form the anhydrous salt, followed by the decomposition of the anhydrous salt at higher temperatures.

Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds in two primary stages:

-

Dehydration: The initial stage involves the loss of its three molecules of water of hydration to form anhydrous Nickel(II) bromide (NiBr₂).

-

Decomposition: At significantly higher temperatures, the anhydrous Nickel(II) bromide decomposes.

Based on the behavior of analogous nickel salts, such as nickel(II) chloride and nickel(II) sulfate, the final decomposition product is expected to be Nickel(II) oxide (NiO).[3]

Dehydration of this compound

Upon heating, this compound loses its water of crystallization. While specific thermogravimetric analysis (TGA) data for the trihydrate is not extensively detailed in the available literature, sources suggest that the dehydration of hydrated nickel bromide to its anhydrous form occurs in the temperature range of 140°C to 300°C.[4][5] The theoretical mass loss for the complete dehydration of NiBr₂·3H₂O can be calculated based on its molecular weight.

The dehydration reaction is as follows:

NiBr₂·3H₂O(s) → NiBr₂(s) + 3H₂O(g)

Decomposition of Anhydrous Nickel(II) Bromide

Anhydrous Nickel(II) bromide is a relatively stable compound with a high melting point of 963°C.[4][5][6] Its decomposition is expected to occur at a very high temperature, likely above its melting point. In an oxygen-containing atmosphere, the decomposition is anticipated to yield Nickel(II) oxide (NiO) and bromine gas.

The proposed decomposition reaction is:

2NiBr₂(s) + O₂(g) → 2NiO(s) + 2Br₂(g)

Quantitative Data

The following tables summarize the expected quantitative data for the thermal decomposition of this compound based on theoretical calculations and data from analogous compounds.

Table 1: Physicochemical Properties of Nickel(II) Bromide and its Hydrates

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | NiBr₂·3H₂O | 272.54 | Greenish, deliquescent scales |

| Anhydrous Nickel(II) bromide | NiBr₂ | 218.49 | Brownish-yellow solid |

| Nickel(II) oxide | NiO | 74.69 | Green to black powder |

Table 2: Thermal Decomposition Stages of this compound

| Stage | Reaction | Temperature Range (°C) | Theoretical Mass Loss (%) |

| Dehydration | NiBr₂·3H₂O → NiBr₂ + 3H₂O | 140 - 300 (estimated) | 19.81% |

| Decomposition | 2NiBr₂ + O₂ → 2NiO + 2Br₂ | > 963 (estimated) | 65.82% (of anhydrous NiBr₂) |

Note: The temperature ranges are estimates based on available literature for hydrated nickel halides. The final decomposition temperature of anhydrous NiBr₂ is expected to be very high, above its melting point.

Experimental Protocols

Thermogravimetric Analysis (TGA)

-

Instrument: A thermogravimetric analyzer capable of controlled heating and precise mass measurement.

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment can be conducted under a controlled atmosphere, such as flowing nitrogen (to observe dehydration and decomposition in an inert environment) or air (to observe oxidative decomposition). A typical flow rate is 20-50 mL/min.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1200°C) at a constant heating rate, typically between 10°C/min and 20°C/min.

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the temperature ranges of mass loss and the percentage of mass lost at each stage.

Differential Scanning Calorimetry (DSC)

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum or platinum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Similar to TGA, a controlled atmosphere of nitrogen or air is used.

-

Heating Program: The sample and reference are heated at a constant rate, typically 10°C/min, over a desired temperature range.

-

Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC curve shows endothermic or exothermic peaks corresponding to thermal events such as dehydration and phase transitions.

Visualizations

The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow for the analysis of this compound.

Caption: Thermal decomposition pathway of this compound.

Caption: Experimental workflow for thermal analysis.

References

Spectroscopic Characterization of Nickel(II) Bromide Trihydrate (NiBr₂·3H₂O): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of nickel(II) bromide trihydrate (NiBr₂·3H₂O). Due to a notable scarcity of specific spectroscopic data for the trihydrate form in published literature, this guide utilizes data from the analogous and well-characterized nickel(II) chloride hexahydrate (NiCl₂·6H₂O) for vibrational spectroscopy (Infrared and Raman) to provide a representative analysis of the spectral features of hydrated nickel(II) halides. The electronic (UV-Visible) absorption spectrum is discussed based on the behavior of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, the species present in aqueous solutions of NiBr₂·3H₂O. This guide includes detailed, standardized experimental protocols for each spectroscopic technique and presents quantitative data in structured tables. Additionally, experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the analytical processes.

Introduction

Nickel(II) bromide and its hydrates are inorganic compounds with various applications, including in catalysis and as a source of nickel ions in chemical synthesis.[1] The trihydrate, NiBr₂·3H₂O, is one of the known hydrated forms.[1] A thorough spectroscopic characterization is essential for its identification, quality control, and for understanding its chemical structure and bonding, particularly the coordination environment of the nickel ion and the role of the water molecules.

This guide focuses on three primary spectroscopic techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To probe the vibrational modes of the water molecules and potential Ni-O bonds.

-

Raman Spectroscopy: To complement the FT-IR data, providing information on symmetric vibrations and low-frequency modes, such as those involving the Ni-Br bonds.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions of the d-orbitals of the Ni(II) ion.

Vibrational Spectroscopy: FT-IR and Raman

FT-IR Spectroscopy

The infrared spectrum of a hydrated metal halide is characterized by distinct regions corresponding to the stretching and bending vibrations of the water molecules.

Table 1: Summary of FT-IR Vibrational Bands for a Representative Hydrated Nickel(II) Halide (NiCl₂·6H₂O)

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3400 | ν(O-H) | Broad band due to symmetric and asymmetric stretching vibrations of coordinated water molecules. |

| ~1630 | δ(H-O-H) | Bending vibration of coordinated water molecules. |

| 600 - 900 | ρᵣ(H₂O) | Rocking librational modes of coordinated water. |

| 400 - 600 | ρw(H₂O) / ν(Ni-O) | Wagging librational modes of coordinated water and/or stretching vibrations of the Nickel-Oxygen bonds. |

Data is representative and based on spectra of analogous hydrated transition metal halides.[2]

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric stretching modes and vibrations of the heavier atoms.

Table 2: Summary of Raman Vibrational Bands for a Representative Hydrated Nickel(II) Halide (NiCl₂·6H₂O)

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3400 | ν(O-H) | Symmetric stretching of coordinated water molecules. |

| ~1630 | δ(H-O-H) | Bending vibration of coordinated water molecules. |

| 400 - 800 | Librational Modes | Twisting and rocking modes of coordinated water. |

| ~405 | ν(Ni-O) | Symmetric stretching of the Ni-O bonds in the [Ni(H₂O)₄] moiety. |

| Below 300 | Lattice Modes / ν(Ni-X) | Vibrations involving the crystal lattice and Nickel-Halide stretching. |

Data is representative and based on spectra of analogous hydrated transition metal halides.[2]

Electronic Spectroscopy: UV-Visible

In aqueous solution, NiBr₂·3H₂O dissolves to form the hexaaquanickel(II) complex ion, [Ni(H₂O)₆]²⁺, which has a characteristic green color. The UV-Vis spectrum of this complex is defined by three spin-allowed, but Laporte-forbidden, d-d electronic transitions.

Table 3: UV-Visible Absorption Maxima for the [Ni(H₂O)₆]²⁺ Ion

| Wavelength (λₘₐₓ) (nm) | Wavenumber (cm⁻¹) | Assignment (d-d transition) |

| ~720 | ~13,890 | ³A₂g → ³T₂g |

| ~656 | ~15,240 | ³A₂g → ¹Eg |

| ~395 | ~25,300 | ³A₂g → ³T₁g(P) |

Data is for the aqueous [Ni(H₂O)₆]²⁺ complex ion.[3]

Experimental Protocols

The following sections detail the methodologies for the spectroscopic characterization of NiBr₂·3H₂O.

FT-IR Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum of solid NiBr₂·3H₂O.

Method 1: KBr Pellet

-

Sample Preparation:

-

Thoroughly dry analytical grade potassium bromide (KBr) in an oven at 110°C for at least 4 hours and cool in a desiccator.

-

Weigh approximately 1-2 mg of NiBr₂·3H₂O and 100-200 mg of the dried KBr.

-

Grind the NiBr₂·3H₂O and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Method 2: Attenuated Total Reflectance (ATR)

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum with the clean, empty ATR crystal.

-

-

Sample Application:

-

Place a small amount of the solid NiBr₂·3H₂O powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum under the same conditions as the KBr pellet method.

-

Raman Spectroscopy Protocol

Objective: To obtain the Raman scattering spectrum of solid NiBr₂·3H₂O.

-

Sample Preparation:

-

Place a small amount of the crystalline or powdered NiBr₂·3H₂O into a sample holder, such as a glass capillary tube or a well on a microscope slide.

-

-

Instrument Setup:

-

Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).

-

Calibrate the spectrometer using a known standard (e.g., silicon).

-

-

Data Acquisition:

-

Focus the laser onto the sample using the microscope objective.

-

Acquire the Raman spectrum over a range of approximately 100 to 4000 cm⁻¹.

-

Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation. Multiple accumulations may be necessary.

-

UV-Visible Spectroscopy Protocol

Objective: To obtain the electronic absorption spectrum of an aqueous solution of NiBr₂·3H₂O.

-

Solution Preparation:

-

Accurately weigh a known amount of NiBr₂·3H₂O and dissolve it in a known volume of deionized water in a volumetric flask to prepare a stock solution of known concentration (e.g., 0.1 M).

-

Prepare a series of dilutions from the stock solution if a concentration-dependent study is required.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Select the desired wavelength range (e.g., 300 to 800 nm).

-

-

Data Acquisition:

-

Fill a quartz cuvette with deionized water to use as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution, then fill it with the NiBr₂·3H₂O solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Mandatory Visualizations

Caption: Workflow for FT-IR analysis of NiBr₂·3H₂O using the KBr pellet method.

Caption: Workflow for Raman spectroscopic analysis of solid NiBr₂·3H₂O.

Caption: Workflow for UV-Visible spectroscopic analysis of aqueous NiBr₂·3H₂O.

References

An In-depth Technical Guide on the Molecular Geometry of Nickel(II) Bromide Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular geometry of Nickel(II) bromide trihydrate (NiBr₂·3H₂O). While the precise crystal structure of the trihydrate has not been elucidated by X-ray crystallography, this document synthesizes available data to infer its likely geometric and coordination properties.[1] By examining the crystallographic data of its related anhydrous, dihydrate, and hexahydrate forms, we present a comparative analysis to predict the structural characteristics of the trihydrate. This guide also includes detailed experimental protocols for the synthesis and thermal analysis of hydrated nickel(II) bromide species, alongside spectroscopic insights.

Introduction

Nickel(II) bromide and its hydrates are inorganic compounds with the general formula NiBr₂(H₂O)ₓ, where x can be 0, 2, 3, or 6.[1] These compounds are of interest in various chemical applications, including as catalysts in cross-coupling reactions and as precursors in the synthesis of other nickel-containing materials.[1] The degree of hydration significantly influences the molecular structure and properties of these compounds. A thorough understanding of their molecular geometry is crucial for researchers in materials science and drug development, where structure-property relationships are paramount. This guide focuses on the trihydrate form, contextualized by the known structures of its related hydrates.

Molecular Geometry and Coordination Chemistry

In all its hydrated forms, the Nickel(II) ion typically adopts an octahedral molecular geometry.[1] The coordination sphere of the nickel atom is completed by a combination of bromide ions and water molecules.

This compound (NiBr₂·3H₂O) - The Undetermined Structure

As of the current body of scientific literature, the crystal structure of this compound has not been confirmed by X-ray crystallography.[1] It is, however, assumed to adopt a chain-like structure.[1] Spectroscopic data, such as FTIR, can provide some insights into the bonding environment. An available FTIR spectrum for NiBr₂·3H₂O, obtained using the split mull technique, indicates the presence of coordinated water molecules.[2][3]

Comparative Crystallographic Data of Nickel(II) Bromide Hydrates

To provide a framework for understanding the probable structure of the trihydrate, the known crystallographic data for the anhydrous, dihydrate, and hexahydrate forms are summarized below.

| Property | Anhydrous (NiBr₂) | Dihydrate (NiBr₂·2H₂O) | Trihydrate (NiBr₂·3H₂O) | Hexahydrate (NiBr₂·6H₂O) |

| Crystal System | Trigonal | Assumed linear chain | Structure Not Determined | Monoclinic |

| Space Group | R-3m | --- | --- | C2/m |

| Lattice Parameters | a = 3.67 Å, c = 19.61 Å | --- | --- | a = 10.23 Å, b = 7.05 Å, c = 6.57 Å, β = 122°10' |

| Ni(II) Coordination | Octahedral (NiBr₆) | Octahedral (4 Br, 2 H₂O) | Assumed Octahedral | Octahedral (trans-[NiBr₂(H₂O)₄]) |

| Ni-Br Bond Length (Å) | 2.55 Å[4] | ~2.6 Å[5][6] | --- | ~2.6 Å[5][6] |

| Ni-O Bond Length (Å) | N/A | ~2.0 Å[5][6] | --- | ~2.0 Å[5][6] |

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound by crystallization from an aqueous solution.

Methodology: this compound can be prepared by dissolving anhydrous or hexahydrated Nickel(II) bromide in water and allowing the solution to crystallize at a temperature above 29°C.[5][7]

-

Materials: Nickel(II) bromide hexahydrate (NiBr₂·6H₂O), distilled water.

-

Procedure:

-

Prepare a saturated aqueous solution of Nickel(II) bromide hexahydrate at a temperature slightly above 29°C.

-

Slowly cool the solution to a temperature maintained just above 29°C.

-

Allow the solution to stand undisturbed for crystallization to occur. Greenish, deliquescent crystals of the trihydrate will form.[5][7]

-

The crystals can be separated from the mother liquor by filtration.

-

Thermal Analysis of Hydrated Nickel(II) Bromide

Objective: To study the dehydration process of hydrated Nickel(II) bromide.

Methodology: Thermal gravimetric analysis (TGA) can be employed to determine the temperatures at which water molecules are lost.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

A small sample of the hydrated Nickel(II) bromide (e.g., the hexahydrate or trihydrate) is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The weight loss of the sample is recorded as a function of temperature.

-

The resulting TGA curve will show distinct steps corresponding to the loss of water molecules. For instance, the trihydrate is reported to lose its water molecules around 300°C.[5][7]

-

Visualization of Hydration and Dehydration Pathways

The relationship between the different hydrated forms of Nickel(II) bromide can be visualized as a reversible process dependent on temperature and water availability.

Caption: Hydration and dehydration pathways of Nickel(II) bromide.

Conclusion

While the definitive molecular geometry of this compound remains an area for future research, a significant amount of information can be inferred from its related hydrated compounds. The Nickel(II) ion is expected to maintain an octahedral coordination environment. The provided experimental protocols for synthesis and thermal analysis serve as a practical guide for researchers working with this compound. Further investigation using advanced techniques such as single-crystal X-ray diffraction of the trihydrate is necessary to fully elucidate its precise molecular structure.

References

- 1. Nickel(II) bromide - Wikipedia [en.wikipedia.org]

- 2. Nickel bromide (NiBr2), trihydrate | Br2Ni.3H2O | CID 20386225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nickel bromide trihydrate | Br2H6NiO3 | CID 53471882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 7789-49-3 [chemicalbook.com]

- 7. echemi.com [echemi.com]

A Comprehensive Technical Guide to the History, Discovery, and Properties of Hydrated Nickel Bromide Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history, discovery, synthesis, and physicochemical properties of hydrated nickel bromide salts. This document is intended to be a valuable resource for researchers, chemists, and professionals in drug development who require a thorough understanding of these inorganic compounds.

Historical Context and Discovery

Further documentation of the properties and preparation of these salts can be found in historical chemical encyclopedias like "Gmelin-Kraut's Handbuch der anorganischen Chemie." These compendia systematically cataloged the known chemical compounds and their properties, reflecting the cumulative knowledge of the time. The existence of distinct hydrated forms of nickel bromide—specifically the dihydrate, trihydrate, and hexahydrate—was established through meticulous chemical analysis and crystallographic studies.

Physicochemical Properties of Hydrated Nickel Bromide Salts

Nickel(II) bromide can exist in an anhydrous form as well as several hydrated states, with the most common being the dihydrate (NiBr₂·2H₂O), trihydrate (NiBr₂·3H₂O), and hexahydrate (NiBr₂·6H₂O).[1] These hydrates exhibit distinct physical and chemical properties, which are summarized in the tables below.

General Properties

| Property | NiBr₂·2H₂O (Dihydrate) | NiBr₂·3H₂O (Trihydrate) | NiBr₂·6H₂O (Hexahydrate) |

| Chemical Formula | NiBr₂·2H₂O | NiBr₂·3H₂O | NiBr₂·6H₂O |

| Molecular Weight | 254.54 g/mol | 272.56 g/mol [2] | 326.60 g/mol [3] |

| Appearance | - | Yellow-brown or greenish deliquescent scales[2][4] | Blue-green solid[1] |

| Crystal Structure | Linear chain structure[1] | Assumed to be a chain structure (not confirmed by X-ray crystallography)[1] | Isolated trans-[NiBr₂(H₂O)₄] molecules with two water molecules of crystallization[1] |

Solubility

The solubility of nickel bromide hydrates is a critical parameter for their application in solution-based chemistry. While specific solubility data for each hydrate (B1144303) is not extensively differentiated in the literature, the solubility of the anhydrous salt in water provides a good reference, as it forms the hexahydrate in aqueous solutions.[1]

| Temperature (°C) | Solubility of NiBr₂ in Water ( g/100 mL) |

| 0 | 113[1] |

| 10 | 122[1] |

| 20 | 131[1] |

| 40 | 144[1] |

| 100 | 155[1] |

Thermal Properties

The thermal stability of hydrated nickel bromide salts is crucial for their handling and application in processes involving heat. The dehydration process can be studied using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

| Hydrate | Decomposition Information |

| NiBr₂·6H₂O | Dehydration begins around 100-140°C.[5][6] |

| NiBr₂·3H₂O | Loses its three water molecules at approximately 300°C.[2][4] |

| NiBr₂·2H₂O | Formed by dehydrating the hexahydrate over concentrated sulfuric acid at 5°C.[4][5] |

Experimental Protocols

Synthesis of Hydrated Nickel Bromide Salts

The synthesis of hydrated nickel bromide salts typically involves the reaction of a nickel(II) source with hydrobromic acid. The specific hydrate obtained depends on the crystallization conditions.

3.1.1. Synthesis of Nickel Bromide Hexahydrate (NiBr₂·6H₂O)

-

Materials: Nickel(II) carbonate (NiCO₃) or Nickel(II) oxide (NiO), 48% Hydrobromic acid (HBr), distilled water, beaker, magnetic stirrer, heating plate, crystallization dish.

-

Procedure:

-

In a well-ventilated fume hood, slowly add a stoichiometric amount of nickel(II) carbonate or nickel(II) oxide to a beaker containing 48% hydrobromic acid while stirring continuously. The reaction with carbonate will be effervescent.

-

Continue adding the nickel source until the reaction ceases and a slight excess of the solid remains, ensuring all the acid has reacted.

-

Gently heat the solution to facilitate the reaction and then filter to remove any unreacted solid.

-

Transfer the clear green filtrate to a crystallization dish.

-

Allow the solution to slowly evaporate at room temperature. Blue-green crystals of nickel bromide hexahydrate will form.

-

Collect the crystals by filtration and dry them between filter papers.

-

3.1.2. Interconversion of Hydrates

-

Preparation of Nickel Bromide Trihydrate (NiBr₂·3H₂O): Crystallization of an aqueous solution of nickel bromide at temperatures above 29°C will yield the trihydrate.[4][5]

-

Preparation of Nickel Bromide Dihydrate (NiBr₂·2H₂O): The dihydrate can be obtained by dehydrating the hexahydrate over a strong dehydrating agent like concentrated sulfuric acid at a low temperature (around 5°C).[4][5]

Characterization Methods

3.2.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Objective: To determine the water of hydration and study the thermal decomposition profile.

-

Protocol:

-

Calibrate the TGA/DSC instrument using appropriate standards.

-

Place a small, accurately weighed sample (5-10 mg) of the hydrated nickel bromide salt into an alumina (B75360) or platinum crucible.

-

Heat the sample from room temperature to a final temperature of at least 400°C at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature (TGA curve) and the differential heat flow (DSC curve).

-

The stepwise mass loss in the TGA curve corresponds to the loss of water molecules, allowing for the determination of the degree of hydration. The endothermic peaks in the DSC curve indicate the temperatures of dehydration.

-

3.2.2. X-ray Diffraction (XRD)

-

Objective: To determine the crystal structure of the hydrated salt.

-

Protocol:

-

Grind a small amount of the crystalline sample to a fine powder using an agate mortar and pestle.

-

Mount the powdered sample onto a sample holder.

-

Place the sample holder in the X-ray diffractometer.

-

Collect the diffraction pattern over a suitable range of 2θ angles (e.g., 10-80°) using a specific X-ray source (e.g., Cu Kα radiation).

-

The resulting diffraction pattern is a fingerprint of the crystal structure and can be compared with databases to identify the specific hydrate.

-

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the presence of water of hydration and characterize the vibrational modes of the compound.

-

Protocol:

-

Prepare the sample as a KBr pellet. Mix a small amount of the finely ground hydrated salt (about 1-2 mg) with approximately 200 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

The presence of broad absorption bands in the region of 3000-3600 cm⁻¹ (O-H stretching) and around 1600-1630 cm⁻¹ (H-O-H bending) confirms the presence of water of hydration.

-

Visualizations

Synthesis Workflow for Hydrated Nickel Bromide Salts

References

- 1. Nickel(II) bromide - Wikipedia [en.wikipedia.org]

- 2. heegermaterials.com [heegermaterials.com]

- 3. Nickel bromide (NiBr2), hexahydrate | Br2H12NiO6 | CID 17909383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. NICKEL(II) BROMIDE TRIHYDRATE | 7789-49-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Nickel(II) Bromide Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for Nickel(II) bromide trihydrate (CAS No: 7789-49-3), a compound utilized in pharmaceutical synthesis and as a component in high-energy battery electrolytes.[1] Due to its hazardous nature, strict adherence to safety protocols is imperative to mitigate risks to personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical and presents multiple health and environmental risks.[2] It is crucial to understand these hazards before handling the substance.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][4]

-

H372: Causes damage to organs (specifically the lungs) through prolonged or repeated exposure.[2][3][4]

-

H410: Very toxic to aquatic life with long-lasting effects.[3][4]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and toxicological properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | NiBr₂·3H₂O | [4][5] |

| Molecular Weight | 272.55 g/mol | [4] |

| Appearance | Green or light yellowish-green crystalline solid | [2] |

| Odor | Odorless | [2] |

| Melting Point | 300 °C / 572 °F (loses 3H₂O) | [2][6] |

| Solubility | Soluble in water, alcohol, and ether | [1][6] |

| Density | 5.098 g/mL at 25 °C (for anhydrous form) | [6] |

Table 2: Toxicological and Exposure Data

| Parameter | Value | Source(s) |

| Oral Toxicity (LD50) | 0.5 - 5 g/kg | [7] |

| OSHA PEL-TWA | 1 mg/m³ (as Nickel) | [7] |

| ACGIH TLV-TWA | 1.5 mg Ni/m³ (Notice of intended change) | [7] |

| NIOSH IDLH | 10 mg Ni/m³ | [7] |

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to established protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3][7][8]

-

Skin Protection:

-

Gloves: Wear appropriate protective gloves (e.g., rubber gloves) and inspect them before use.[7][8] Use proper glove removal techniques to avoid skin contact.[8]

-

Clothing: A complete suit protecting against chemicals, such as a rubber apron and long sleeves, is required to prevent skin exposure.[7][8][9] Contaminated work clothing should not be allowed out of the workplace.[2][10]

-

-

Respiratory Protection:

Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure safe cleanup and containment.

-

Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area.[3][11] Isolate the leak or spill area for at least 25 meters (75 feet) for solids.[12]

-

Ventilate: Ensure adequate ventilation.[3]

-

Don PPE: Before approaching the spill, don the appropriate personal protective equipment as outlined in section 3.1.[3][9]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[3] Use measures to prevent the material from entering drains, surface water, or the ground water system.[2][5][11] Local authorities should be advised if significant spillages cannot be contained.[2][5]

-

Cleanup:

-

Decontamination: Clean the affected area thoroughly.

-

Disposal: Dispose of the waste material through a licensed disposal company, following all local, regional, and national regulations.[3]

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure. Always show the Safety Data Sheet (SDS) to the attending physician.[3]

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for handling this compound from receipt to disposal, emphasizing critical safety checkpoints.

Safe handling workflow for this compound.

Storage and Disposal

Proper storage and disposal are critical for safety and environmental protection.

Storage

-

Keep containers tightly closed to prevent moisture absorption, as the material is deliquescent.[2][3][6][12]

-

Store locked up or in an area only accessible to authorized personnel.[3][10]

Disposal

-

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2]

-

Disposal must be conducted in accordance with all local, regional, and national hazardous waste regulations.[2][10]

-

It is recommended to use a licensed disposal company.[3] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]

-

Do not allow the product to enter drains or waterways, as it is very toxic to aquatic life.[3][10][11]

-

Leave the chemical in its original container and do not mix with other waste.[3][10]

References

- 1. nbinno.com [nbinno.com]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Nickel bromide (NiBr2), trihydrate | Br2Ni.3H2O | CID 20386225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. This compound | 7789-49-3 [chemicalbook.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. NICKEL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. fishersci.com [fishersci.com]

Technical Data for Nickel(II) bromide trihydrate

This document provides essential identification and property data for Nickel(II) bromide trihydrate (NiBr₂·3H₂O), intended for researchers, scientists, and professionals in drug development.

Chemical Identification

The standard identifiers for this compound are crucial for accurate documentation and procurement in a research and development setting.

Physicochemical Data

Quantitative properties of the compound are summarized below. This data is essential for experimental design and chemical synthesis.

| Property | Value |

| Molecular Formula | NiBr₂·3H₂O[4][8] |

| Molecular Weight | 272.55 g/mol [4][7] |

Compound Identification Workflow

The following diagram illustrates the logical workflow for identifying a chemical compound, starting from its molecular formula to its universally recognized identifiers.

References

- 1. Nickel bromide (NiBr2), trihydrate | Br2Ni.3H2O | CID 20386225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. CAS 7789-49-3: Nickel bromide (NiBr2), trihydrate [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. tnjchem.com [tnjchem.com]

- 6. Page loading... [guidechem.com]

- 7. This compound - Nickel dibromide hydrate, Nickelous bromide [sigmaaldrich.com]

- 8. heegermaterials.com [heegermaterials.com]

An In-depth Guide to the Hydration States of Nickel(II) Bromide for Researchers and Drug Development Professionals

Anhydrous nickel(II) bromide and its hydrated forms—dihydrate, trihydrate, and hexahydrate—exhibit distinct chemical and physical properties crucial for their application in chemical synthesis and materials science. This technical guide provides a comprehensive overview of these hydration states, including their structural characteristics, synthesis protocols, and thermal behavior, to support researchers, scientists, and drug development professionals in their work with these compounds.

Nickel(II) bromide is a versatile inorganic compound that exists in several hydration states, each with a unique crystal structure and properties. The degree of hydration significantly influences its reactivity, solubility, and thermal stability, making a thorough understanding of these forms essential for its effective use.

Structural Characteristics and Properties

The hydration states of nickel(II) bromide range from the anhydrous form to the fully hydrated hexahydrate. The coordination environment of the nickel(II) ion changes with the degree of hydration, leading to differences in their crystal structures and physical appearances.

| Hydration State | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Crystal System | Space Group |

| Anhydrous | NiBr₂ | 218.50 | Yellow-brown solid | Hexagonal | R-3m |

| Dihydrate | NiBr₂·2H₂O | 254.53 | - | - | - |

| Trihydrate | NiBr₂·3H₂O | 272.55 | Yellow-green deliquescent scales | - | - |

| Hexahydrate | NiBr₂·6H₂O | 326.60 | Blue-green crystals | - | - |

Anhydrous Nickel(II) Bromide (NiBr₂): In its anhydrous form, nickel(II) bromide adopts a hexagonal crystal structure, specifically the cadmium chloride (CdCl₂) type.[1] The nickel(II) ions are octahedrally coordinated by six bromide ions.

Nickel(II) Bromide Dihydrate (NiBr₂·2H₂O): The dihydrate features a linear chain structure.[1]

Nickel(II) Bromide Trihydrate (NiBr₂·3H₂O): While its exact crystal structure has not been confirmed by X-ray crystallography, it is presumed to adopt a chain structure.[1] It is known to lose its water of crystallization at approximately 300°C.[2]

Nickel(II) Bromide Hexahydrate (NiBr₂·6H₂O): This is the most common hydrated form. Its crystal structure consists of isolated trans-[NiBr₂(H₂O)₄] molecular units, where the nickel(II) ion is octahedrally coordinated by two bromide ions and four water molecules.[1] Two additional water molecules are present in the crystal lattice as water of crystallization.[1]

Experimental Protocols

The synthesis of the different hydration states of nickel(II) bromide requires specific control of reaction conditions, particularly temperature and water activity.

Synthesis of Anhydrous Nickel(II) Bromide (NiBr₂)

Anhydrous NiBr₂ can be prepared by the dehydration of its hexahydrate. A common laboratory method involves azeotropic distillation.

Protocol:

-

Place nickel(II) bromide hexahydrate (NiBr₂·6H₂O) in a round-bottom flask.

-

Add a solvent that forms an azeotrope with water, such as toluene.

-

Fit the flask with a Dean-Stark apparatus or a similar water separator and a condenser.

-

Heat the mixture to reflux. The water of hydration will be removed as an azeotrope with the toluene.

-

Continue the reflux until no more water is collected in the separator.

-

Cool the mixture and filter the resulting anhydrous NiBr₂ powder.

-

Dry the powder under vacuum to remove any residual solvent.

Alternatively, anhydrous NiBr₂ can be prepared by the direct reaction of nickel metal with bromine at elevated temperatures.

Synthesis of Nickel(II) Bromide Dihydrate (NiBr₂·2H₂O)

The dihydrate can be obtained by careful dehydration of the hexahydrate under controlled humidity.

Protocol:

-

Place a sample of nickel(II) bromide hexahydrate (NiBr₂·6H₂O) in a desiccator.

-

The desiccant used should provide a specific and constant low water vapor pressure. Concentrated sulfuric acid at 5°C is a suitable desiccant for this purpose.[2]

-

Allow the hexahydrate to equilibrate in the desiccator until a constant weight is achieved, indicating the formation of the dihydrate.

-

The process should be monitored by periodic weighing of the sample.

Synthesis of this compound (NiBr₂·3H₂O)

The trihydrate is typically prepared by crystallization from an aqueous solution at a specific temperature.

Protocol:

-

Prepare a saturated aqueous solution of nickel(II) bromide at a temperature above 29°C.[2]

-

This can be achieved by dissolving anhydrous NiBr₂ or NiBr₂·6H₂O in water with gentle heating.

-

Allow the solution to cool slowly while maintaining the temperature above 29°C.

-

Crystals of NiBr₂·3H₂O will form.

-

Isolate the crystals by filtration.

-

Wash the crystals with a small amount of cold water and dry them in a desiccator over a suitable desiccant.

Synthesis of Nickel(II) Bromide Hexahydrate (NiBr₂·6H₂O)

The hexahydrate is the most stable hydrate (B1144303) at room temperature and is readily crystallized from aqueous solutions.

Protocol:

-

Dissolve anhydrous nickel(II) bromide or any of its hydrates in water at room temperature to create a saturated solution.

-

Alternatively, react nickel(II) carbonate or nickel(II) hydroxide (B78521) with hydrobromic acid until the solid is fully dissolved.

-

Filter the solution to remove any impurities.

-

Allow the solvent to evaporate slowly at room temperature.

-

Blue-green crystals of NiBr₂·6H₂O will form.

-

Isolate the crystals by filtration and dry them on filter paper.

Thermal Analysis of Hydration States

Visualization of Relationships and Workflows

The relationships between the different hydration states and the general experimental workflows can be visualized to provide a clearer understanding of the transformations involved.

Caption: Relationship between the hydration states of nickel(II) bromide.

Caption: General experimental workflow for synthesis and characterization.

References

Methodological & Application

Application Notes and Protocols: Nickel(II) Bromide Trihydrate in Cross-Coupling Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Nickel(II) bromide trihydrate (NiBr₂·3H₂O) as a catalyst in various cross-coupling reactions. This cost-effective and earth-abundant metal catalyst offers a powerful alternative to traditional palladium-based systems for the formation of carbon-carbon bonds, a critical transformation in pharmaceutical and materials science.

Introduction

Nickel-catalyzed cross-coupling reactions have emerged as a vital tool in modern organic synthesis. Nickel's diverse reactivity, stemming from its ability to access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), allows for the coupling of a wide range of electrophiles and nucleophiles, including those that are challenging for palladium catalysts.[1][2][3] this compound is an air-stable, crystalline solid that serves as a convenient and economical pre-catalyst. In situ reduction generates the active Ni(0) species required to initiate the catalytic cycle. These protocols will focus on two key transformations: Suzuki-Miyaura coupling for biaryl synthesis and reductive cross-electrophile coupling.

Key Applications

-

Suzuki-Miyaura Coupling: Formation of biaryl and hetero-biaryl structures, which are prevalent in pharmaceuticals and organic materials.[4]

-

Reductive Cross-Electrophile Coupling: Coupling of two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a stoichiometric reductant, avoiding the need for pre-formed organometallic reagents.[1][5]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for cross-coupling reactions utilizing a Ni(II) bromide pre-catalyst. While specific conditions may vary, these tables provide a general guideline for reaction optimization.

Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids [4]

| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane (B91453) | 120 | 12 | 95 |

| 2 | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 120 | 24 | 92 |

| 3 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 120 | 36 | 75 |

| 4 | 1-Bromonaphthalene | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 120 | 18 | 98 |

| 5 | 2-Bromopyridine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 120 | 24 | 85 |

Table 2: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Triflates with Alkyl Iodides [5]

| Entry | Aryl Triflate | Alkyl Iodide | Ligand | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenyl triflate | Iodomethane | bathophen | Mn | DMF | 40 | 18 | 88 |

| 2 | 4-Trifluoromethylphenyl triflate | Iodoethane | bathophen | Mn | DMF | 40 | 18 | 94 |

| 3 | 4-Acetylphenyl triflate | 1-Iodopropane | bathophen | Mn | DMF | 40 | 21 | 85 |

| 4 | Naphthyl-2-triflate | 1-Iodobutane | bathophen | Mn | DMF | 40 | 16 | 91 |

| 5 | 3-Cyanophenyl triflate | Iodocyclohexane | bathophen | Mn | DMF | 40 | 20 | 78 |

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Nickel compounds are potential carcinogens and sensitizers. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Protocol 1: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a ligand-free approach for the synthesis of biaryls.[4]

Materials:

-

This compound (NiBr₂·3H₂O)

-

Aryl halide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Potassium phosphate (B84403) (K₃PO₄), finely ground

-

Anhydrous 1,4-dioxane

-

Schlenk flask or oven-dried reaction tube with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To the Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).

-

Add this compound (0.05 mmol, 5 mol%).

-

Seal the flask, and evacuate and backfill with an inert gas three times.

-

Add anhydrous 1,4-dioxane (3-5 mL) via syringe.

-

Place the reaction vessel in a preheated oil bath at 120 °C and stir vigorously for 12-36 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl.

Protocol 2: General Procedure for Nickel-Catalyzed Reductive Cross-Electrophile Coupling

This protocol details the coupling of an aryl sulfonate with an alkyl iodide using manganese as a reductant.[5]

Materials:

-

This compound (NiBr₂·3H₂O) or NiBr₂·glyme complex

-

Aryl sulfonate (e.g., phenyl triflate)

-

Alkyl iodide (e.g., 1-iodopropane)

-

Bathophenanthroline (B157979) (ligand)

-

Manganese powder (Mn), activated

-

Lithium Bromide (LiBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Glovebox or Schlenk line for inert atmosphere setup

-

Oven-dried reaction vial with a magnetic stir bar

Procedure:

-

Inside a glovebox, add NiBr₂·3H₂O (0.05 mmol, 5 mol%), bathophenanthroline (0.06 mmol, 6 mol%), manganese powder (2.0 mmol, 2.0 equiv), and lithium bromide (1.5 mmol, 1.5 equiv) to the reaction vial.

-

Add anhydrous DMF (2.0 mL).

-

Add the aryl sulfonate (1.0 mmol, 1.0 equiv) followed by the alkyl iodide (1.2 mmol, 1.2 equiv).

-

Seal the vial and remove it from the glovebox.

-

Place the vial in a preheated heating block at 40 °C and stir for 14-21 hours.

-

Monitor the reaction by GC-MS.

-

After completion, cool the reaction to room temperature.

-

Carefully quench the reaction by adding it to a separatory funnel containing 1 M HCl (10 mL).

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the alkylated arene product.

Mandatory Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

References

- 1. asset.library.wisc.edu [asset.library.wisc.edu]

- 2. chirik.princeton.edu [chirik.princeton.edu]

- 3. Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions | UCI Department of Chemistry [chem.uci.edu]

- 4. Nickel-Bromide-Catalyzed Suzuki Coupling Reactions - ChemistryViews [chemistryviews.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

Application Note: Preparation of Standard Nickel(II) Bromide Trihydrate (NiBr₂·3H₂O) Aqueous Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nickel(II) bromide trihydrate (NiBr₂·3H₂O) is a key reagent in various chemical syntheses and applications, including its use as a catalyst in cross-coupling reactions and as an electrolyte in high-energy batteries.[1][2] Accurate preparation of standard solutions is critical for the reproducibility and validity of experimental results. This document provides a detailed protocol for the preparation of standard aqueous solutions of NiBr₂·3H₂O.

Safety Precautions

This compound is a hazardous substance and must be handled with extreme care in a well-ventilated chemical fume hood.[3][4]

-

Hazard Statements: Harmful if swallowed, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, suspected of causing genetic defects, may cause cancer, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[3][4][5] It is also very toxic to aquatic life with long-lasting effects.[3][4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[3][6] For handling the solid powder, respiratory protection is advised to avoid dust inhalation.[3][4]

-

Handling: Avoid creating dust.[3] Ensure adequate ventilation.[3] Wash hands thoroughly after handling.

-

Disposal: Dispose of waste according to local, state, and federal regulations. Due to its high aquatic toxicity, do not discharge into drains or the environment.[3]

Materials and Equipment

-

This compound (NiBr₂·3H₂O), reagent grade

-

Deionized (DI) or distilled water

-

Analytical balance (readable to 0.1 mg)

-

Volumetric flasks (Class A) with stoppers (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Weighing paper or weighing boat

-

Spatula

-

Beaker

-

Magnetic stirrer and stir bar (optional)

-

Wash bottle with deionized water

Quantitative Data for Solution Preparation

The following table summarizes the mass of NiBr₂·3H₂O required to prepare standard solutions of various concentrations and volumes. The molar mass of NiBr₂·3H₂O is 272.55 g/mol .[5][7]

| Target Concentration (Molarity, M) | Final Volume (mL) | Molar Mass ( g/mol ) | Required Mass of NiBr₂·3H₂O (g) |

| 0.1 | 10 | 272.55 | 0.2726 |

| 0.1 | 25 | 272.55 | 0.6814 |

| 0.1 | 50 | 272.55 | 1.3628 |

| 0.1 | 100 | 272.55 | 2.7255 |

| 0.5 | 10 | 272.55 | 1.3628 |

| 0.5 | 25 | 272.55 | 3.4069 |

| 0.5 | 50 | 272.55 | 6.8138 |

| 0.5 | 100 | 272.55 | 13.6275 |

| 1.0 | 10 | 272.55 | 2.7255 |

| 1.0 | 25 | 272.55 | 6.8138 |

| 1.0 | 50 | 272.55 | 13.6275 |

| 1.0 | 100 | 272.55 | 27.2550 |

Experimental Protocol

This protocol details the steps for preparing a 100 mL of a 0.1 M NiBr₂·3H₂O standard solution. The same procedure can be adapted for different concentrations and volumes by adjusting the mass of the solute according to the table above.

5.1 Calculation of Required Mass

To calculate the mass of NiBr₂·3H₂O needed, use the following formula:

Mass (g) = Molarity (mol/L) × Molar Mass ( g/mol ) × Volume (L)

Example for 100 mL of 0.1 M solution: Mass (g) = 0.1 mol/L × 272.55 g/mol × 0.100 L = 2.7255 g

5.2 Step-by-Step Procedure

-

Gather Materials: Ensure all necessary equipment and reagents are available and that the volumetric flask is clean and dry.

-

Weigh the Solute: Place a weighing boat on the analytical balance and tare it. Carefully weigh out exactly 2.7255 g of NiBr₂·3H₂O powder. Record the exact mass.

-

Initial Dissolution: Add approximately 50-60 mL of deionized water to a beaker. Add the weighed NiBr₂·3H₂O to the water. NiBr₂·3H₂O is readily soluble in water.[1][8][9] If needed, place the beaker on a magnetic stirrer and add a stir bar to facilitate dissolution. Stir until the solid is completely dissolved. The solution will appear blue-green.[10]

-

Transfer to Volumetric Flask: Carefully transfer the dissolved solution from the beaker into a 100 mL Class A volumetric flask.

-

Rinse and Transfer: Rinse the beaker, stir bar (if used), and weighing boat with small amounts of deionized water, transferring the rinsings into the volumetric flask to ensure all the solute is transferred.

-

Dilute to Volume: Add deionized water to the volumetric flask until the bottom of the meniscus is level with the calibration mark on the neck of the flask.

-

Homogenize the Solution: Stopper the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and the concentration is uniform.

-

Label and Store: Label the flask with the name of the solution (this compound), the exact concentration (e.g., 0.1 M), the date of preparation, and the preparer's initials. Store in a cool, dry, and well-ventilated place.[7]

Workflow Diagram

Caption: Workflow for preparing a standard solution of NiBr₂·3H₂O.

References

- 1. heegermaterials.com [heegermaterials.com]

- 2. This compound | 7789-49-3 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. Nickel bromide (NiBr2), trihydrate | Br2Ni.3H2O | CID 20386225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. echemi.com [echemi.com]

- 9. guidechem.com [guidechem.com]

- 10. Nickel(II) bromide - Wikipedia [en.wikipedia.org]

Applications of Nickel(II) Bromide Trihydrate in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Nickel(II) bromide trihydrate (NiBr₂·3H₂O) has emerged as a versatile and cost-effective catalyst in modern organic synthesis. Its utility spans a range of transformations, most notably in carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bond-forming reactions. This document provides detailed application notes and experimental protocols for key reactions, highlighting the quantitative data and mechanistic insights relevant to researchers in academia and the pharmaceutical industry.

Cross-Coupling Reactions: A Powerful Tool for Bond Formation

This compound serves as an excellent pre-catalyst for a variety of cross-coupling reactions, often exhibiting unique reactivity compared to its palladium counterparts.[1][2] These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone for the synthesis of biaryl compounds. Nickel catalysis, often initiated from NiBr₂·3H₂O, provides an efficient and economical alternative to palladium-based systems, particularly for the activation of challenging substrates like aryl chlorides.[1][3]

Table 1: Suzuki-Miyaura Coupling of 4'-Chloroacetophenone (B41964) with Phenylboronic Acid

| Parameter | Value | Reference |

| Catalyst | Ni(COD)₂ (prepared in situ from a Ni(II) precursor) | |

| Ligand | Triphenylphosphine | |

| Base | Tripotassium phosphate (B84403) | |

| Solvent | THF | |

| Temperature | Room Temperature | |

| Reaction Time | 24 hours | |

| Yield | 92% |

-

Reagents:

-

4'-Chloroacetophenone (2.0 mmol)

-

Phenylboronic acid (3.0 mmol, 1.5 eq.)

-

Nickel(II) bis(1,5-cyclooctadiene) [Ni(COD)₂] (0.08 mmol, 0.04 eq.) - Note: Can be formed in situ from Ni(II) precursors.

-